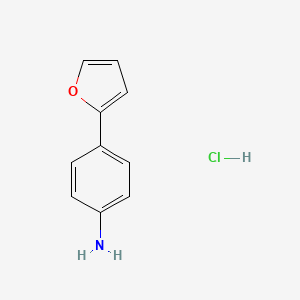

4-(Furan-2-yl)aniline

Descripción general

Descripción

4-(Furan-2-yl)aniline is a useful research compound. Its molecular formula is C10H10ClNO and its molecular weight is 195.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(Furan-2-yl)aniline, also known as 2-furyl-4-aniline, is an organic compound characterized by a furan ring substituted with an aniline group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound has the molecular formula and a molecular weight of approximately 175.19 g/mol. The structure consists of a furan ring attached to a para-substituted aniline, which contributes to its reactivity and biological activity.

Biological Activities

1. Anticancer Activity

Several studies have demonstrated the potential of this compound derivatives as anticancer agents. For instance, compounds derived from this structure have shown significant antiproliferative effects against various cancer cell lines, including breast, lung, and colorectal cancers. A notable study reported that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutic agents like lapatinib, indicating a promising therapeutic index for these compounds .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 6a | A549 | 15.60 | EGFR inhibition |

| Compound 6b | SW480 | 12.34 | Cell cycle arrest |

| Compound 6c | A431 | 18.90 | Apoptosis induction |

2. Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. Studies have indicated that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

3. Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of furan derivatives, including this compound. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting their utility in treating inflammatory diseases .

Case Studies

Case Study 1: Synthesis and Evaluation of Anticancer Activity

In a study conducted by Yiqiu Fu et al., novel furan-based molecules were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. The study found that certain derivatives of this compound exhibited remarkable cytotoxicity, particularly in lung cancer cells (A549), with mechanisms involving cell cycle arrest at the G0/G1 phase .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of furan derivatives, including this compound. The results indicated that this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, supporting its potential application in developing new antimicrobial agents .

Análisis De Reacciones Químicas

Condensation Reactions

4-(Furan-2-yl)aniline participates in condensation reactions with carbonyl-containing compounds (e.g., aldehydes, ketones) to form Schiff bases or imine derivatives.

Key Findings:

-

Reagents/Conditions : Reactions with aldehydes (e.g., benzaldehyde derivatives) in acetonitrile/water (1:1) at 100°C yield Schiff bases .

-

Mechanism : The primary amine group attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a C=N bond .

Table 1: Condensation Reactions

Cross-Coupling Reactions

The compound undergoes palladium-catalyzed cross-coupling reactions, leveraging the reactivity of the furan ring or aniline group.

Key Findings:

-

Suzuki-Miyaura Coupling : Reacts with aryl boronic acids using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base to form biaryl derivatives.

-

Applications : Used to synthesize complex aromatic systems for materials science.

Table 2: Cross-Coupling Reactions

| Partner Reagent | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 4-(Biphenyl-2-yl)aniline | 85 | |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | 4-(4-Methoxyphenyl)furan-2-yl aniline | 78 |

Oxidative Transformations

The furan ring is susceptible to oxidation, leading to ring expansion or functionalization.

Key Findings:

-

Oxidative Ring Expansion : Treatment with N-bromosuccinimide (NBS) in THF/H₂O (4:1) converts the furan ring into dihydropyranones via bromonium ion intermediates .

-

Mechanism : Bromine generates bromonium ions, followed by nucleophilic attack by water and cyclization .

Table 3: Oxidation Reactions

| Oxidizing Agent | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| NBS/H₂O | 5,6-Dihydro-2H-pyran-2-one | 75 | THF/H₂O (4:1), rt | |

| Br₂/MeOH | 2,5-Dimethoxydihydrofuran | 68 | Methanol, rt |

Cyclization Reactions

Intramolecular cyclization reactions form fused heterocyclic systems.

Key Findings:

-

Formation of Furan-3(2H)-imines : Reacts with α,β-unsaturated ketones under acidic conditions to yield tricyclic furan-imine derivatives .

-

Applications : These products are explored for antimicrobial and anticancer activities .

Table 4: Cyclization Reactions

| Substrate | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| 4-Hydroxybut-2-ynone | Furan-3(2H)-imine | 91 | MeCN:H₂O (1:1), 100°C |

Electrophilic Aromatic Substitution (EAS)

The aniline group directs electrophilic substitution to the para and ortho positions relative to the amine.

Key Findings:

-

Nitration : HNO₃/H₂SO₄ selectively nitrates the aniline ring at the meta position due to steric hindrance from the furan group .

-

Halogenation : Iodine in acetic acid introduces iodine at the ortho position .

Table 5: EAS Reactions

| Reaction Type | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-4-(furan-2-yl)aniline | 65 | |

| Iodination | I₂/AcOH | 2-Iodo-4-(furan-2-yl)aniline | 58 |

Reductive Reactions

The nitro group (if present in precursors) is reduced to an amine, but this compound itself undergoes limited reduction due to its stable aromatic structure.

Propiedades

IUPAC Name |

4-(furan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKZDXHSTLCYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.